- Biosynthesis method for intermediate of Sitagliptin, China, , ,
Cas no 936630-57-8 ((3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid)
936630-57-8 structure
Product Name:(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Numero CAS:936630-57-8
MF:C10H10F3NO2
MW:233.187113285065
MDL:MFCD07363507
CID:69581
PubChem ID:7146283
Update Time:2024-10-26
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid
- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
- (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
- tert-butyl (R)-1-(methoxycarbonyl)-3-(2,4,5-triflu
- (R)-3-Amino-4-(2,4,5-Trifluorophenyl)-butyric acid
- I01-7533
- (βR)-β-Amino-2,4,5-trifluorobenzenebutanoic acid (ACI)
- EN300-393286
- UNII-NG2PN5Z4PE
- CHEMBL4981476
- Q-101368
- BENZENEBUTANOIC ACID, .BETA.-AMINO-2,4,5-TRIFLUORO-
- Benzenebutanoic acid, beta-amino-2,4,5-trifluoro-, (betaR)-
- AKOS015890555
- Benzenebutanoic acid, beta-amino-2,4,5-trifluoro-
- DTXSID60428049
- KEFQQJVYCWLKPL-ZCFIWIBFSA-N
- (3r)-amino-4-(2,4,5-trifluorophenyl)butanoic acid
- CS-0012818
- Benzenebutanoic acid, ss-amino-2,4,5-trifluoro-, (ssR)-; (ssR)-ss-Amino-2,4,5-trifluorobenzenebutanoic acid; (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
- MFCD07363507
- 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid
- NG2PN5Z4PE
- SCHEMBL743022
- (r)-3-amino-4-(2,4,5-trifluorophenyl)butanoicacid
- BCP12296
- DS-8908
- Sitagliptin acid
- A50495
- 936630-57-8
- AC-23933
- benzenebutanoic acid, .beta.-amino-2,4,5-trifluoro-, (.beta.r)-
-
- MDL: MFCD07363507
- Inchi: 1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1
- Chiave InChI: KEFQQJVYCWLKPL-ZCFIWIBFSA-N
- Sorrisi: C(C1C=C(F)C(F)=CC=1F)[C@@H](N)CC(=O)O
Proprietà calcolate
- Massa esatta: 233.06600
- Massa monoisotopica: 233.06636305g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 252
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: -1.2
- Superficie polare topologica: 63.3Ų
Proprietà sperimentali
- Densità: 1.399
- Punto di ebollizione: 326.6 °C at 760 mmHg
- Punto di infiammabilità: 326.6 °C at 760 mmHg
- Indice di rifrazione: 1.513
- PSA: 63.32000
- LogP: 2.14870
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Dati doganali
- CODICE SA:2922499990
- Dati doganali:
Codice doganale cinese:
2922499990Panoramica:
2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
P. Animali e piante importati\Quarantena di prodotti animali e vegetali
D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116566-10g |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95% | 10g |
$239.20 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY400-200mg |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95+% | 200mg |
124.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY400-250mg |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95+% | 250mg |
187CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY400-50mg |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95+% | 50mg |
55.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY400-1g |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95+% | 1g |
376.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY400-5g |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95+% | 5g |
1287.0CNY | 2021-07-14 | |
| Apollo Scientific | PC530016-1g |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid |
936630-57-8 | 97+% | 1g |
£41.00 | 2024-07-20 | |
| Apollo Scientific | PC530016-5g |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid |
936630-57-8 | 97+% | 5g |
£118.00 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33560-5g |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 5g |
¥1046.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33560-250mg |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 250mg |
¥136.0 | 2021-09-08 |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: N-Carbamoyl-D-amino acid amidase Solvents: Dimethyl sulfoxide , Water ; 15.6 h, pH 6.5, 37 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
Riferimento
- Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid, Huaxue Shiji, 2020, 42(10), 1255-1259
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt → reflux
Riferimento
- Method for preparing 3-aminopropanol or 3-aminopropionic acid derivative, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 40 psi, rt
Riferimento
- Synthesis, biological assay in vitro and molecular docking studies of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors, European Journal of Medicinal Chemistry, 2010, 45(11), 4953-4962
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; pH 1, rt
Riferimento
- Preparation of chiral β-amino acids by stereoselective synthesis, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → 50 °C; 5 - 6 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2 - 3
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 105 psi, 55 - 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2 - 3
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 105 psi, 55 - 60 °C
Riferimento
- Efficient and Convenient Synthetic Routes for Sitagliptin Impurities, ChemistrySelect, 2018, 3(10), 2723-2729
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 10, 25 °C → 10 °C; 2 h, 5 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 10, 25 °C → 10 °C; 2 h, 5 - 10 °C
Riferimento
- Preparation of key intermediate of sitagliptin phosphate, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Glucose , (S)-1-Phenylethylamine Catalysts: NADH , L-Lactate dehydrogenase , Triacylglycerol lipase , Glucose dehydrogenase (NAD) Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 7.5, 37 °C
Riferimento
- Enzymatic production method of variety of optically active beta-amino acids including beta amino acid precursor intermediate for synthesis of sitagliptin, Korea, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: Triacylglycerol lipase
Riferimento
- Method for enzymatically producing beta amino acid using novel ester hydrolase, Korea, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; < 10 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Riferimento
- Preparation of (R)-4-chloro-3-amino-4-(2,4,5-trifluorophenyl)butyric acid as sitagliptin key intermediate, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Riferimento
- Process for preparation of sitagliptin intermediate compounds, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 27 °C; 6 h, reflux
Riferimento
- Process for the preparation of chiral amines and its application in the synthesis of sitagliptin, India, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: NAD , Ammonium formate , Tripotassium phosphate Catalysts: Formate dehydrogenase Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 7.5, 30 °C
Riferimento
- Enzyme-chemical preparation method of sitagliptin and intermediate thereof, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 10 h, 45 - 100 °C
Riferimento
- Improved enzymatic synthesis of sitagliptin or its salts thereof, India, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Chloroform ; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 6 h, pH 4, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6.8
1.2 Reagents: Hydrochloric acid Solvents: Water ; 6 h, pH 4, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6.8
Riferimento
- Process for preparation of sitagliptin for treating diabetes, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 20 - 30 °C; 30 °C → 70 °C; 2 - 3 h, 60 - 70 °C
Riferimento
- Preparation of sitagliptin key intermediate, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate , Aminotransferase Solvents: Ethylene glycol , Water ; 2 h, pH 9.0, 50 °C; 24 h, 50 °C
Riferimento
- Method for preparing (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid by transaminase catalysis under weakly alkaline condition, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 55 °C; 3 h, 55 °C
Riferimento
- (R)-ω-transaminase mutant and its application in the synthesis of sitagliptin intermediates by biocatalytic precursor ketone analogues, China, , ,
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Raw materials
- (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
- methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
- Phenylmethyl (βR)-2,4,5-trifluoro-β-[[(1R)-1-phenylethyl]amino]benzenebutanoate
- Benzenebutanoic acid, β-(benzoylamino)-2,4,5-trifluoro-, methyl ester, (βR)-
- Benzenebutanoic acid, β-[bis(phenylmethyl)amino]-2,4,5-trifluoro-γ-oxo-, methyl ester, (βS)-
- Benzenebutanoic acid, 2,4,5-trifluoro-β-[[(1R)-1-phenylethyl]amino]-, ethyl ester, hydrochloride (1:1), (βR)-
- (βR)-β-Amino-N-(2,4-dichlorophenyl)-2,4,5-trifluorobenzenebutanamide
- Benzenebutanoic acid, 2,4,5-trifluoro-β-[(phenylmethoxy)amino]-, methyl ester, (βR)-
- Phenylmethyl (βR)-β-amino-2,4,5-trifluorobenzenebutanoate
- 2,4(1H,3H)-Pyrimidinedione, dihydro-6-[(2,4,5-trifluorophenyl)methyl]-
- 3H-Pyrrol-3-one, 1-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-1,2-dihydro-
- Ethyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate
- (R)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate
- ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
- 4-(2,4,5-Trifluorophenyl)-3-oxobutanoic acid
- 2-Propanesulfinamide, N-[(1R)-1-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-(2,4,5-trifluorophenyl)ethyl]-2-methyl-, [S(R)]-
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Preparation Products
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:936630-57-8)(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Numero d'ordine:A900118
Stato delle scorte:in Stock
Quantità:10g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:04
Prezzo ($):234.0/447.0
Email:sales@amadischem.com
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
936630-57-8 ((3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) Prodotti correlati
- 589-06-0(4-(4-Fluorophenyl)butanoic acid)
- 459-31-4(3-(4-fluorophenyl)propanoic acid)
- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)
- 451-82-1(2-Fluorophenylacetic acid)
- 458-45-7(3-(3-Fluorophenyl)propionic acid)
- 614-19-7(DL-β-Phenylalanine)
- 63-91-2(L-Phenylalanine)
- 325-89-3(3-Amino-3-(4-fluorophenyl)propanoic Acid)
- 366-77-8(4-(4-Fluorophenyl)-4-oxobutanoic Acid)
- 150-30-1(DL-3-Phenylalanine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:936630-57-8)(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):234.0/447.0